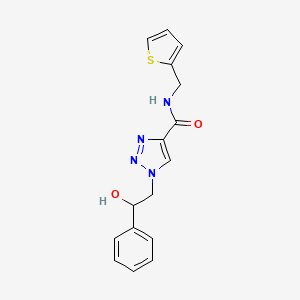

1-(2-hydroxy-2-phenylethyl)-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole derivatives often involves the coupling of various chemical entities to a triazole ring. In the case of the compound 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-1,2,4-triazole-3- and 5-carboxamides, the process included the coupling of a trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with a chloromethylated glycerol derivative, followed by amination and deprotection steps to yield the final products . Although the specific compound "1-(2-hydroxy-2-phenylethyl)-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide" is not mentioned, the synthesis approach for triazole derivatives typically involves similar strategies of functional group transformations and ring closures.

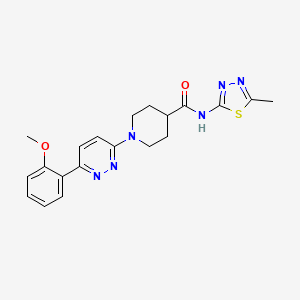

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, indicating that such compounds can crystallize in well-defined geometries, which is important for understanding their interactions with biological targets .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the triazole ring and the substituents attached to it. The synthesis process itself involves several chemical reactions, including condensation, amination, and cyclization. These reactions are crucial for constructing the triazole core and introducing functional groups that confer the desired biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the introduction of a trifluoromethoxy group in the indazole carboxamide derivative could enhance its lipophilicity, potentially affecting its biological activity and pharmacokinetic profile. The specific physical and chemical properties of "this compound" would depend on the nature of its substituents and their interaction with the triazole core.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has been conducted on the synthesis and structural characterization of similar triazole derivatives. For example, Shen et al. (2013) synthesized new derivatives of 1H-1,2,3-triazole-4-carboxamides, highlighting the importance of molecular conformation and intermolecular interactions stabilized by hydrogen bonds Guo-liang Shen et al., 2013. These studies are crucial for understanding the chemical behavior and reactivity of such compounds, which could be applied in developing new materials or pharmaceuticals.

Biological Activity

Another area of interest is the biological activity of triazole derivatives. Nucleosides based on 1,2,4-triazole nucleosides have shown potential as anticancer agents, as demonstrated by Lei et al. (2014), who synthesized new anticancer nucleosides that exhibited promising results in preliminary tests Yu Lei et al., 2014. This suggests that triazole derivatives could have significant applications in cancer research and treatment.

Pokhodylo et al. (2021) discovered 1H-1,2,3-triazole-4-carboxamides as potent antimicrobial agents, indicating their potential in combating infectious diseases N. Pokhodylo et al., 2021. These findings highlight the versatility of triazole derivatives in developing new drugs with antimicrobial properties.

Material Science and Sensor Development

In the field of material science, triazole derivatives have been explored for their applications in sensor development. A study by Iniya et al. (2014) on a triazole-based ratiometric fluorescent probe for Zn2+ demonstrates the utility of these compounds in creating sensitive and selective sensors for metal ions, which can be applied in environmental monitoring and biomedical research M. Iniya et al., 2014.

Propiedades

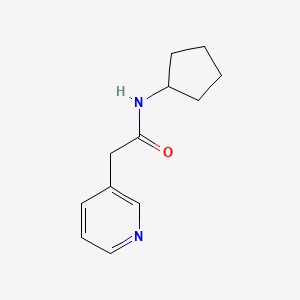

IUPAC Name |

1-(2-hydroxy-2-phenylethyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c21-15(12-5-2-1-3-6-12)11-20-10-14(18-19-20)16(22)17-9-13-7-4-8-23-13/h1-8,10,15,21H,9,11H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKDUPZHFNGDRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NCC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2502035.png)

![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2502036.png)

![2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2502037.png)

![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2502044.png)

![N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2502049.png)